[1-[(3,4-Dimethoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate
Description
[1-[(3,4-Dimethoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate is a complex organic compound with a unique structure that combines a naphthalene ring with a dimethoxyphenyl group and a phenylacetyl group
Properties
IUPAC Name |
[1-[(3,4-dimethoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO5/c1-19(31)35-25-16-13-21-11-7-8-12-23(21)28(25)29(22-14-15-24(33-2)26(18-22)34-3)30-27(32)17-20-9-5-4-6-10-20/h4-16,18,29H,17H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUCNOVYWKCQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(C3=CC(=C(C=C3)OC)OC)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3,4-Dimethoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first functionalized with a dimethoxyphenyl group through a Friedel-Crafts alkylation reaction. This is followed by the introduction of the phenylacetyl group via an amide bond formation reaction. The final step involves the acetylation of the resulting compound to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[1-[(3,4-Dimethoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, amine derivatives, and substituted acetates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [1-[(3,4-Dimethoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, [1-[(3,4-Dimethoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate is investigated for its potential therapeutic properties. It may have applications in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry
In industry, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of [1-[(3,4-Dimethoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used in biological research.
Uniqueness
What sets [1-[(3,4-Dimethoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate apart from these similar compounds is its unique combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
